molecular formula C19H14INO B6132113 N-(3-iodophenyl)-4-phenylbenzamide

N-(3-iodophenyl)-4-phenylbenzamide

Cat. No.: B6132113
M. Wt: 399.2 g/mol
InChI Key: OVYPMWRORWPSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodophenyl)-4-phenylbenzamide: is an organic compound that belongs to the class of anilides It is characterized by the presence of an iodine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-4-phenylbenzamide typically involves the coupling of 3-iodoaniline with 4-phenylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-(3-iodophenyl)-4-phenylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiolates or amines.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Thiolated or aminated derivatives.

    Oxidation Products: Various oxidized forms depending on the oxidizing agent used.

    Reduction Products: Deiodinated compounds.

Scientific Research Applications

Chemistry: N-(3-iodophenyl)-4-phenylbenzamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(3-iodophenyl)-4-phenylbenzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • N-(3-iodophenyl)acetamide
  • N-(4-cyano-3-iodophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide
  • Iobenguane

Comparison: N-(3-iodophenyl)-4-phenylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(3-iodophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-17-7-4-8-18(13-17)21-19(22)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYPMWRORWPSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.